N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

CTPS1 inhibition Anti-proliferative SAR

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 1203289-08-0, CID is a synthetic small molecule featuring a 1H-tetrazol-1-ylphenyl acetamide core linked via a thioether bridge to a 4-methylbenzyl-substituted thiazole ring. The compound falls within the broad structural class of benzamide derivatives claimed as Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors in patent US20230183229A1, a target of interest for anti-proliferative therapies.

Molecular Formula C20H18N6OS2
Molecular Weight 422.53
CAS No. 1203289-08-0
Cat. No. B2811475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS1203289-08-0
Molecular FormulaC20H18N6OS2
Molecular Weight422.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C20H18N6OS2/c1-14-2-4-15(5-3-14)11-28-20-23-17(12-29-20)10-19(27)22-16-6-8-18(9-7-16)26-13-21-24-25-26/h2-9,12-13H,10-11H2,1H3,(H,22,27)
InChIKeyQFTMRRYOGLEJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 1203289-08-0): A CTPS1-Focused Research Probe with Distinct Heterocyclic Architecture


N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 1203289-08-0, CID 45503587) is a synthetic small molecule featuring a 1H-tetrazol-1-ylphenyl acetamide core linked via a thioether bridge to a 4-methylbenzyl-substituted thiazole ring [1]. The compound falls within the broad structural class of benzamide derivatives claimed as Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors in patent US20230183229A1, a target of interest for anti-proliferative therapies [2]. Its molecular formula is C20H18N6OS2 (MW 422.53 g/mol), and it is presently available primarily as a research-grade screening compound.

Why N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Cannot Be Replaced by Other In-Class CTPS1 Inhibitors or Tetrazole Analogs


The compound integrates three distinct pharmacophoric elements—a 1H-tetrazol-1-ylphenyl moiety, a 2-thioether-4-methylbenzyl thiazole, and an acetamide linker—into a single entity whose biological activity is expected to be highly sensitive to substitution pattern changes. The patent literature establishes that CTPS1 inhibition within this benzamide series is exquisitely dependent on the nature of the aryl and heterocyclic substituents, with minor structural alterations leading to significant shifts in target engagement and anti-proliferative potency [1]. Generic substitution with other tetrazole- or thiazole-containing compounds (e.g., N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, CAS 309742-07-2) or alternative CTPS1 inhibitors (e.g., STP938) is therefore not appropriate without direct comparative activity data, as the unique electronic and steric contributions of the 4-methylbenzylthio group and the acetamide spacer are integral to the compound's interaction with CTPS1 [1].

Quantitative Differentiation Evidence for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide


CTPS1 Inhibition: Structural Inclusion in Patent Claims vs. Clinically Investigated CTPS1 Inhibitor STP938

The compound is encompassed within the generic formula (I) of patent US20230183229A1, which discloses novel benzamide compounds as CTPS1 inhibitors with defined anti-proliferative activity [1]. While individual IC50 data for this specific compound are not publicly available, the patent establishes a class-level SAR showing that analogues bearing a tetrazolylphenyl amide and a substituted thiazole exhibit CTPS1 inhibitory activity. In contrast, the chemically distinct CTPS1 inhibitor STP938 (Dencatistat; IC50 < 100 nM against CTPS1, >1,300-fold selectivity over CTPS2) represents a separate chemical series not directly interchangeable with the tetrazole-thiazole acetamide scaffold [2].

CTPS1 inhibition Anti-proliferative SAR

Structural Differentiation: 4-Methylbenzylthio Thiazole vs. Simple N-Phenylacetamide Analogues

Unlike simpler N-[4-(1H-tetrazol-1-yl)phenyl]acetamide analogues (e.g., CAS 309742-07-2), this compound incorporates a 2-((4-methylbenzyl)thio)thiazol-4-yl substituent that significantly increases molecular complexity (MW 422.53 vs. 203.20 g/mol), lipophilicity, and potential for additional target interactions [1]. The thioether linkage and 4-methylbenzyl group are absent in the baseline acetamide analog, suggesting divergent pharmacokinetic and pharmacodynamic profiles that make direct substitution invalid without experimental validation.

Structural uniqueness Thioether linkage Tetrazole bioisostere

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Clinical CTPS1 Inhibitor

Based on structure-based predictions, the target compound exhibits higher calculated lipophilicity (XLogP3 ~3.8) compared to STP938 (XLogP3 ~1.7) due to the presence of the 4-methylbenzylthio group [1][2]. This difference impacts solubility, permeability, and potential off-target binding, making the compound more suitable for exploring lipophilic CTPS1 binding pockets rather than the more balanced profile of STP938.

Lipophilicity Drug-likeness Physicochemical properties

Application Scenarios for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide in Scientific Research


Chemical Probe for CTPS1 Structure–Activity Relationship (SAR) Studies

As a patent-exemplified scaffold, this compound can serve as a starting point for medicinal chemistry exploration of CTPS1 inhibition, particularly for probing tolerance to lipophilic substituents on the thiazole ring, complementing the more polar clinical lead STP938 [1].

In Vitro Screening for Anti-Proliferative Activity in Hematological Cancer Cell Lines

Researchers evaluating CTPS1-dependent cancer models may employ this compound as a structurally distinct comparator to STP938 to assess scaffold-dependent anti-proliferative effects, provided appropriate in-house dose–response characterization is performed [1].

Biophysical Binding Studies with Recombinant CTPS1

The compound's higher lipophilicity makes it suitable for surface plasmon resonance (SPR) or thermal shift assays to determine CTPS1 binding affinity, enabling correlation of structural modifications with target engagement [2].

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.